molecular formula C7H7ClO3S B184485 4-Chlorophenyl methanesulfonate CAS No. 6317-27-7

4-Chlorophenyl methanesulfonate

Cat. No. B184485
CAS RN: 6317-27-7
M. Wt: 206.65 g/mol
InChI Key: LSGFXGPDQYGPDG-UHFFFAOYSA-N
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Description

4-Chlorophenyl methanesulfonate, also known as CPMS, is an organic compound that is widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic compounds. CPMS is a colorless liquid that is soluble in most organic solvents. In

Mechanism Of Action

4-Chlorophenyl methanesulfonate acts as a sulfonating agent, which means that it adds a sulfonate group (-SO3H) to organic compounds. The sulfonate group is a strong electron-withdrawing group that can alter the reactivity and properties of the organic compound. 4-Chlorophenyl methanesulfonate can also act as an oxidizing agent, which means that it can add an oxygen atom to organic compounds.

Biochemical And Physiological Effects

4-Chlorophenyl methanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, which are involved in the transmission of nerve impulses. 4-Chlorophenyl methanesulfonate has also been shown to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

4-Chlorophenyl methanesulfonate is a useful reagent for the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. However, 4-Chlorophenyl methanesulfonate can be hazardous to handle and requires proper safety precautions. It can also be expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-Chlorophenyl methanesulfonate in scientific research. One direction is the synthesis of new sulfonamides and sulfones that can be used as antibiotics and other therapeutic agents. Another direction is the use of 4-Chlorophenyl methanesulfonate as a tool for the modification of proteins and other biomolecules. 4-Chlorophenyl methanesulfonate can be used to add sulfonate groups to proteins, which can alter their activity and properties. Finally, 4-Chlorophenyl methanesulfonate can be used in the development of new catalysts for organic reactions. 4-Chlorophenyl methanesulfonate can be used as a sulfonating agent to modify the properties of catalysts, which can improve their activity and selectivity.
Conclusion
In conclusion, 4-Chlorophenyl methanesulfonate is a useful reagent for the synthesis of various organic compounds and has a wide range of scientific research applications. It acts as a sulfonating and oxidizing agent and has several biochemical and physiological effects. 4-Chlorophenyl methanesulfonate has advantages and limitations for lab experiments and has several future directions for scientific research.

Synthesis Methods

4-Chlorophenyl methanesulfonate is synthesized by the reaction of 4-chlorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 4-Chlorophenyl methanesulfonate and hydrogen chloride gas as a byproduct. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

4-Chlorophenyl methanesulfonate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are a class of organic compounds that are widely used as antibiotics. 4-Chlorophenyl methanesulfonate is also used in the synthesis of sulfones, which are used in the treatment of various diseases such as leprosy and tuberculosis.

properties

IUPAC Name

(4-chlorophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGFXGPDQYGPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285102
Record name 4-chlorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl methanesulfonate

CAS RN

6317-27-7
Record name NSC40485
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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